1-(Oxan-2-yl)cyclobutan-1-amine
Description
1-(Oxan-2-yl)cyclobutan-1-amine (CID 115073972) is a cyclobutane derivative featuring an amine group and an oxane (tetrahydropyran) ring.
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
1-(oxan-2-yl)cyclobutan-1-amine |
InChI |
InChI=1S/C9H17NO/c10-9(5-3-6-9)8-4-1-2-7-11-8/h8H,1-7,10H2 |
InChI Key |
OEPYQUPBIZCGEN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)C2(CCC2)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(Oxan-2-yl)cyclobutan-1-amine typically involves the [2+2] cycloaddition reaction, which is a common method for creating cyclobutane rings. One approach involves the photoredox-catalyzed aerobic [2+2] cycloaddition, which uses a pyrylium catalyst under specific conditions (e.g., LED light, oxygen atmosphere, and dichloroethane solvent at low temperatures) to yield the desired cyclobutane product . Industrial production methods may involve optimizing these conditions for larger-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-(Oxan-2-yl)cyclobutan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Oxan-2-yl)cyclobutan-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its amine group.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(Oxan-2-yl)cyclobutan-1-amine exerts its effects depends on its interaction with molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The cyclobutane ring provides structural rigidity, which can affect the compound’s binding affinity and specificity. Pathways involved may include enzyme inhibition, receptor modulation, and signal transduction.
Comparison with Similar Compounds
Substituent Diversity and Structural Features
Physicochemical Properties
- Solubility : The oxane substituent in this compound improves solubility in polar solvents compared to aromatic analogs (e.g., 1-(4-methoxyphenyl) derivative). The hydrochloride salt further enhances aqueous solubility .
- Stability : Ether bonds in the oxane ring resist hydrolysis, making the compound more stable than esters or amides (e.g., N-substituted oxoacetamides in ) .
- Lipophilicity : Chlorinated or aromatic substituents (e.g., benzoxazole or methoxyphenyl groups) increase logP values, favoring membrane permeability but reducing water solubility .
Commercial and Research Status
- This compound: Limited commercial availability; primarily a research chemical .
- Discontinued Compounds : Propargyl and chloropyridinyl derivatives () may have been phased out due to synthetic complexity or niche demand .
- Aromatic Derivatives : Actively marketed (e.g., 1-(4-methoxyphenyl) analog by American Elements), indicating broader applicability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
